
Tetrahydrothiophen-3-oneoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrothiophen-3-oneoxime is a heterocyclic compound that contains a sulfur atom within a five-membered ring structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. It is a derivative of tetrahydrothiophene, which is a saturated analog of thiophene.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrothiophen-3-oneoxime can be synthesized through the reaction of tetrahydrothiophen-3-one with hydroxylamine. The reaction typically occurs under acidic or basic conditions, facilitating the formation of the oxime group. The general reaction is as follows:
Tetrahydrothiophen-3-one+Hydroxylamine→this compound
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydrothiophen-3-one.
Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophen-3-one.
Substitution: Compounds with different functional groups replacing the oxime group.
Scientific Research Applications
Tetrahydrothiophen-3-oneoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of tetrahydrothiophen-3-oneoxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tetrahydrothiophene: A saturated analog of thiophene with similar structural features.
Thiophene: An unsaturated analog with a sulfur atom in a five-membered ring.
Sulfolane: An oxidized derivative of tetrahydrothiophene.
Uniqueness: Tetrahydrothiophen-3-oneoxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H7NOS |
|---|---|
Molecular Weight |
117.17 g/mol |
IUPAC Name |
(NZ)-N-(thiolan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C4H7NOS/c6-5-4-1-2-7-3-4/h6H,1-3H2/b5-4- |
InChI Key |
DWWREQRWOXEVGY-PLNGDYQASA-N |
Isomeric SMILES |
C\1CSC/C1=N\O |
Canonical SMILES |
C1CSCC1=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


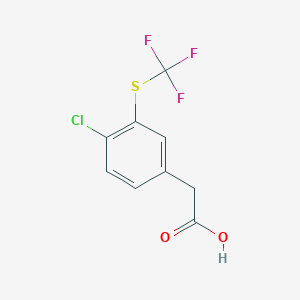
![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol;hydrobromide](/img/structure/B12063517.png)


![(1S,2S)-N-Methyl-1-phenyl-1-{[(10R)-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decan-9-yl]oxy}propan-2-amine](/img/structure/B12063526.png)

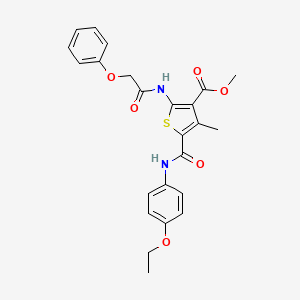
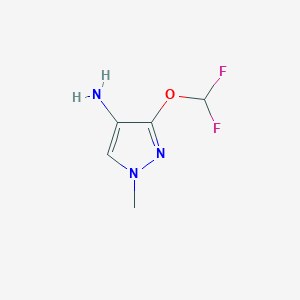
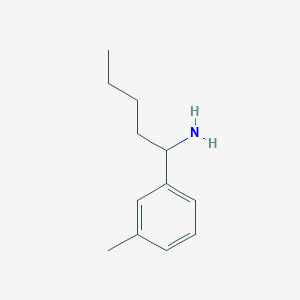
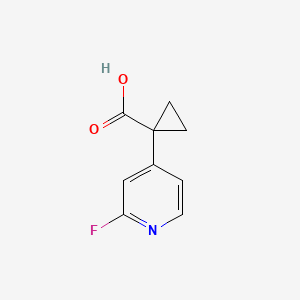
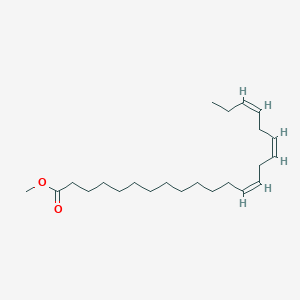
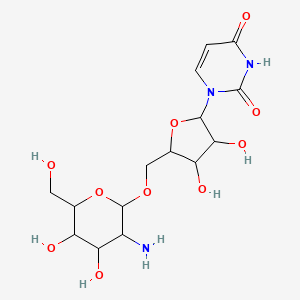

![(3R,6S)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063579.png)
